Bevantolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cardiovascular Applications:

Bevantolol, a beta-1 adrenoceptor antagonist, has been extensively studied in cardiovascular research. Its primary applications include:

- Angina pectoris: Studies have demonstrated its effectiveness in reducing angina attacks and improving exercise tolerance in patients with chest pain caused by reduced blood flow to the heart.

- Hypertension: Bevantolol has shown efficacy in lowering blood pressure, making it a valuable tool in managing hypertension.

Beyond Cardiovascular Applications:

Beyond its well-established role in cardiovascular health, Bevantolol has been explored in research for other potential applications, including:

- Huntington's disease: Recent studies investigated its ability to reduce involuntary movements (chorea) in patients with Huntington's disease. While promising, further research is needed to confirm its efficacy and safety for this specific application.

Research Focus on Selectivity:

A crucial aspect of Bevantolol research is its selectivity compared to other beta-blockers. Unlike some beta-blockers that affect both beta-1 and beta-2 receptors, Bevantolol primarily targets beta-1 receptors. This selectivity is advantageous as it minimizes potential side effects like bronchoconstriction, which can be problematic for individuals with asthma.

Bevantolol is a cardioselective beta-1 adrenoceptor antagonist primarily utilized in the treatment of cardiovascular conditions such as angina pectoris and hypertension. It operates by inhibiting the effects of catecholamines, particularly epinephrine, on beta-1 adrenergic receptors, leading to a reduction in heart rate and blood pressure. The compound is chemically characterized by the formula , with its hydrochloride form being more commonly referenced in pharmaceutical contexts as Bevantolol hydrochloride .

Bevantolol's mechanism of action was particularly interesting. Beta-blockers work by blocking beta-adrenergic receptors, which reduces heart rate and blood pressure. Calcium channel blockers, on the other hand, relax blood vessel walls, further lowering blood pressure. Bevantolol possessed properties of both classes, potentially offering a more comprehensive therapeutic effect for cardiovascular conditions [, ].

- Oxidation: This can occur in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide, potentially yielding quinone derivatives.

- Reduction: Less frequently observed, but can be facilitated by reducing agents such as lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often utilizing strong bases like sodium hydroxide .

These reactions demonstrate the compound's reactivity and potential pathways for modification in synthetic chemistry.

The biological activity of Bevantolol is primarily linked to its role as a beta-1 adrenoceptor antagonist. By blocking these receptors, Bevantolol effectively decreases cardiac output and lowers blood pressure. Additionally, it exhibits some interaction with alpha-adrenergic receptors, which may contribute to its therapeutic effects . Studies have shown that Bevantolol can alter cellular signaling pathways, impacting heart rate and contractility in cardiac tissues .

The synthesis of Bevantolol hydrochloride typically involves the reaction of 3,4-dimethoxyphenethylamine with 3-methylphenoxypropanol. This process is conducted under controlled conditions using solvents like ethanol or methanol and often requires a catalyst. Purification is achieved through crystallization or other separation techniques. In industrial settings, a fluidized bed one-step granulation method is employed to enhance production efficiency and product quality .

Bevantolol is primarily applied in:

- Cardiovascular Medicine: Used for managing conditions such as hypertension and angina pectoris.

- Pharmaceutical Research: Serves as a model compound for studying beta-blockers and their receptor interactions.

- Therapeutic Development: Investigated for potential applications in treating various cardiovascular diseases .

Research indicates that Bevantolol may interact with other pharmacological agents. For instance, its combination with acetylcholine can exacerbate certain adverse effects due to its antagonistic properties on adrenergic receptors . Understanding these interactions is crucial for optimizing therapeutic regimens involving Bevantolol.

Several compounds share structural or functional similarities with Bevantolol. These include:

- Metoprolol: A selective beta-1 blocker used for hypertension and heart failure.

- Atenolol: Another beta-1 selective antagonist effective for hypertension management.

- Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

Comparison TableCompound Selectivity Primary Use Unique Feature Bevantolol Beta-1 selective Angina pectoris, hypertension Cardioselective with unique receptor interaction Metoprolol Beta-1 selective Hypertension, heart failure Extended-release formulations available Atenolol Beta-1 selective Hypertension Long half-life Propranolol Non-selective Hypertension, anxiety Used for migraine prophylaxis

| Compound | Selectivity | Primary Use | Unique Feature |

|---|---|---|---|

| Bevantolol | Beta-1 selective | Angina pectoris, hypertension | Cardioselective with unique receptor interaction |

| Metoprolol | Beta-1 selective | Hypertension, heart failure | Extended-release formulations available |

| Atenolol | Beta-1 selective | Hypertension | Long half-life |

| Propranolol | Non-selective | Hypertension, anxiety | Used for migraine prophylaxis |

Bevantolol's unique profile lies in its specific receptor interactions and efficacy in treating angina pectoris, setting it apart from other beta-blockers .

Molecular Formula and Structural Configuration

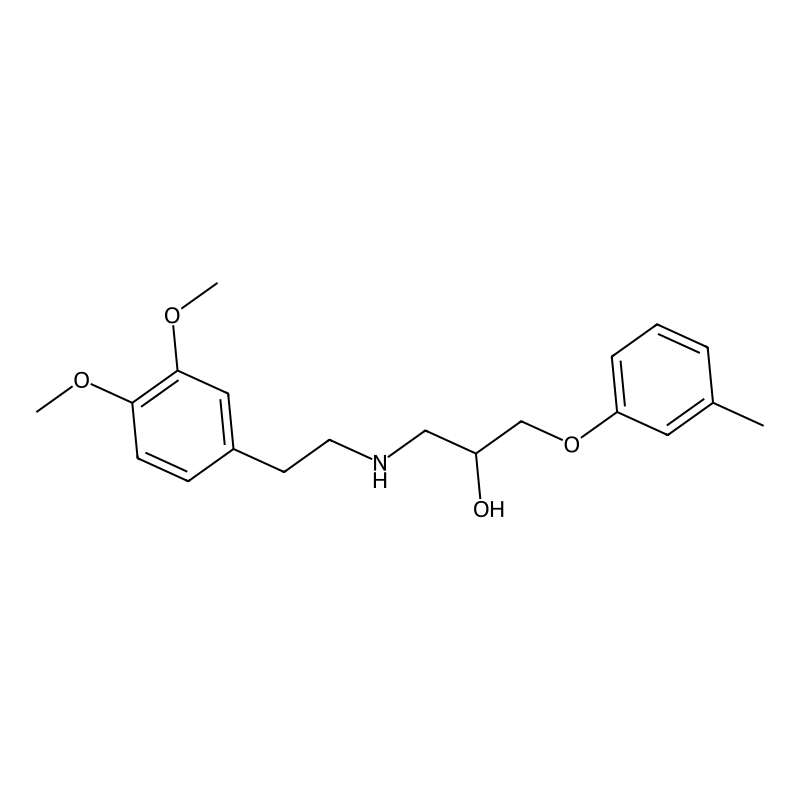

Bevantolol possesses the molecular formula C₂₀H₂₇NO₄ with a molecular weight of 345.4 grams per mole [1]. The compound belongs to the propanolamine class of organic molecules and exhibits a complex structural architecture characterized by multiple aromatic and aliphatic components [1]. The systematic International Union of Pure and Applied Chemistry name for bevantolol is 1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)propan-2-ol [2] [17].

The structural configuration of bevantolol features a central propanol backbone with a secondary amino group linking two distinct aromatic systems [1] [3]. The primary structural components include a 3,4-dimethoxyphenethyl moiety connected through an ethylamine bridge to a secondary alcohol carbon, which in turn connects to a 3-methylphenoxy group [1] [3]. This arrangement creates a molecule with significant conformational flexibility due to the presence of ten rotatable bonds [7].

The canonical Simplified Molecular Input Line Entry System representation of bevantolol is COC1=C(OC)C=C(CCNCC(O)COC2=CC=CC(C)=C2)C=C1, while the International Chemical Identifier string provides a comprehensive structural description [2] [17]. The molecular architecture incorporates both electron-donating methoxy substituents and electron-withdrawing aromatic ether linkages, contributing to the compound's overall electronic properties [1] [3].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₇NO₄ | [1] |

| Molecular Weight | 345.4 g/mol | [1] |

| Heavy Atom Count | 25 | [1] |

| Rotatable Bond Count | 10 | [7] |

| Ring Count | 2 | [7] |

| Topological Polar Surface Area | 60 Ų | [1] |

Stereochemical Features and Chirality

Bevantolol exhibits chiral properties due to the presence of one undefined stereocenter located at the secondary alcohol carbon within the propanol backbone [1] [4]. The compound exists as a racemic mixture under standard synthetic conditions, comprising equal proportions of both (R)-(+)-bevantolol and (S)-(-)-bevantolol enantiomers [4] [5]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the (S)-enantiomer corresponding to the (-)-optical rotation and the (R)-enantiomer corresponding to the (+)-optical rotation [5] [15].

The chiral center is characterized by four distinct substituents: a hydrogen atom, a hydroxyl group, an aromatic ether-containing alkyl chain, and an amino-containing aromatic alkyl chain [1] [4]. This asymmetric carbon configuration results in non-superimposable mirror image structures that exhibit different interactions with chiral biological systems [5] [15]. The stereochemical purity of bevantolol enantiomers can be determined through specialized analytical techniques employing chiral stationary phases [5] [15].

Research has demonstrated that the individual enantiomers of bevantolol can be separated and quantified using chiral high-performance liquid chromatography methods [5] [15]. The (S)-enantiomer, also designated as (-)-bevantolol, has been assigned the Chemical Abstracts Service registry number 135531-41-8 [4] [16]. Enantiomeric separation studies have revealed that derivatization with chiral reagents such as 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate enables effective resolution of the stereoisomers [15].

| Stereochemical Property | Value | Reference |

|---|---|---|

| Defined Stereocenters | 0 | [1] |

| Undefined Stereocenters | 1 | [1] |

| Enantiomers | (R)-(+) and (S)-(-) | [4] [5] |

| Chirality Type | Single chiral center | [1] [4] |

| (S)-Enantiomer CAS | 135531-41-8 | [4] |

Physical Properties (Solubility, Melting Point, LogP)

The physical properties of bevantolol reflect its amphiphilic molecular structure, containing both hydrophilic and lipophilic domains [1] [7]. The compound exhibits a melting point range of 137-138 degrees Celsius under standard atmospheric conditions [1] [7]. The melting point data, derived from experimental measurements, indicates good crystalline stability and provides important information for compound identification and purity assessment [7] [12].

Bevantolol demonstrates limited water solubility with an experimentally determined value of 13.7 milligrams per liter [1] [7]. This relatively low aqueous solubility is consistent with the compound's lipophilic character, as evidenced by its octanol-water partition coefficient. The logarithm of the partition coefficient (LogP) has been experimentally determined to be 3.00, indicating significant lipophilic properties [1] [7]. This LogP value suggests favorable partitioning into lipid membranes and organic phases [7].

The compound exhibits a calculated density of 1.1 ± 0.1 grams per cubic centimeter, which is typical for organic molecules of similar molecular weight and structural complexity [16]. Additional physical properties include a calculated boiling point of 518.3 ± 50.0 degrees Celsius and a flash point of 267.3 ± 30.1 degrees Celsius [16]. The vapor pressure at 25 degrees Celsius is essentially negligible at 0.0 ± 1.4 millimeters of mercury, indicating low volatility under ambient conditions [16].

The refractive index of bevantolol has been calculated as 1.551, providing optical characterization data useful for compound identification [16]. The polar surface area, calculated using the Topological Polar Surface Area method, is 59.95 square Ångströms, which correlates with the compound's membrane permeability properties [1] [7]. Bevantolol possesses five hydrogen bond acceptor sites and two hydrogen bond donor sites, contributing to its intermolecular interaction capabilities [1] [7].

| Physical Property | Value | Method/Reference |

|---|---|---|

| Melting Point | 137-138°C | Experimental [1] [7] |

| Water Solubility | 13.7 mg/L | ALOGPS [1] [7] |

| LogP (octanol/water) | 3.00 | Experimental [1] [7] |

| Density | 1.1 ± 0.1 g/cm³ | Calculated [16] |

| Boiling Point | 518.3 ± 50.0°C | Calculated [16] |

| Flash Point | 267.3 ± 30.1°C | Calculated [16] |

| Refractive Index | 1.551 | Calculated [16] |

| pKa (Basic) | 9.31 | Chemaxon [7] |

Spectroscopic and Analytical Characterization

Bevantolol can be comprehensively characterized using various spectroscopic and analytical techniques that provide structural confirmation and quantitative analysis capabilities [10] [11] [13]. High-performance liquid chromatography represents the primary analytical method for bevantolol determination, with multiple validated procedures reported in the scientific literature [10] [11] [13]. The compound exhibits characteristic ultraviolet absorption with optimal detection at 220 nanometers wavelength, which serves as the standard detection method in chromatographic analyses [10] [11] [13].

Liquid chromatography-mass spectrometry techniques have been successfully developed for bevantolol analysis, utilizing electrospray ionization in positive ion mode [10]. The mass spectrometric fragmentation pattern shows a molecular ion peak at mass-to-charge ratio 346.1, with a characteristic product ion at 165.1 resulting from the loss of the dimethoxyphenethyl portion of the molecule [10]. This fragmentation pattern provides definitive structural confirmation and enables sensitive quantitative analysis in complex matrices [10].

Chiral analytical methods have been specifically developed to separate and quantify bevantolol enantiomers [5] [11] [15]. These methods employ specialized chiral stationary phases such as Chiralcel OD and Chiralcel OJ-H columns, enabling baseline separation of the (R) and (S) enantiomers [5] [15]. Alternative approaches utilize derivatization with chiral reagents followed by conventional reversed-phase chromatography to achieve enantiomeric separation [11] [15].

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation capabilities for bevantolol, with proton nuclear magnetic resonance being particularly useful for confirming the molecular structure and assessing purity [8]. The technique can identify characteristic resonances corresponding to the aromatic protons, methoxy groups, and aliphatic chain components of the molecule [8]. Mass spectrometry, beyond its chromatographic applications, serves as a definitive identification tool through molecular ion detection and fragmentation pattern analysis [10].

Sample preparation techniques for bevantolol analysis commonly employ solid-phase extraction methods using C18 or silica-based cartridges [10] [11] [13]. Protein precipitation with organic solvents such as acetonitrile represents another standard approach for biological sample cleanup prior to analysis [10] [13]. These extraction methods effectively remove interfering matrix components while maintaining bevantolol recovery rates suitable for quantitative analysis [10] [11] [13].

| Analytical Method | Key Parameters | Application | Reference |

|---|---|---|---|

| HPLC-UV | 220 nm detection, C8/C18 columns | Quantitative analysis | [10] [11] [13] |

| LC-MS/MS | m/z 346.1→165.1 transition | Sensitive quantitation | [10] |

| Chiral HPLC | Chiralcel OD/OJ-H columns | Enantiomer separation | [5] [15] |

| Solid Phase Extraction | C18/silica cartridges | Sample preparation | [10] [11] [13] |

| Derivatization | Chiral reagents | Enantiomeric analysis | [11] [15] |

The synthesis of bevantolol, chemically known as 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol, follows a well-established two-step synthetic pathway that has been extensively optimized for both laboratory and industrial-scale production [1] [2].

Primary Synthetic Route

The core synthetic route involves the reaction between 3-(m-tolyloxy)-1,2-epoxypropane (TOEP) and β-(3,4-dimethoxyphenyl)ethylamine (HVA) through a nucleophilic ring-opening mechanism [1] [2]. This approach represents the most widely utilized methodology for bevantolol production due to its high efficiency and scalability.

Precursor Reagent Preparation:

The synthesis begins with the preparation of 3-(m-tolyloxy)-1,2-epoxypropane from m-cresol and epichlorohydrin. This reaction proceeds through the formation of a phenoxide intermediate followed by nucleophilic attack on the epichlorohydrin molecule [2]. The reaction conditions involve mixing 108 grams (1 mol) of freshly distilled m-cresol with 50 grams (1.25 mol) of sodium hydroxide in 1200 milliliters of water, followed by the addition of 117 milliliters (1.5 mol) of epichlorohydrin at 15°C [2]. The resulting emulsion is stirred at room temperature for 16 hours, yielding 135.7 grams of product with an 82% yield after distillation at 61°C under 0.05 millimeters of mercury pressure [2].

The second precursor, β-(3,4-dimethoxyphenyl)ethylamine, is typically obtained from commercial sources or prepared through established synthetic routes involving reduction of the corresponding nitrile or acid derivatives [1] [3].

Alternative Synthetic Approaches

While the epoxide route remains predominant, alternative synthetic pathways have been explored for specific applications. The chlorohydrin route involves the reaction of 1-chloro-3-(m-tolyloxy)-2-propanol with β-(3,4-dimethoxyphenyl)ethylamine under elevated temperatures [2]. This method, while less commonly employed, provides yields of approximately 29% based on the starting amine and 58% based on the alcohol precursor [2].

Stoichiometric Considerations:

The optimal molar ratio of HVA to TOEP has been extensively studied and determined to be in the range of 1.5 to 5.5 moles of HVA per mole of TOEP, with a preferred range of 2.5 to 3.5 moles for maximum yield and minimal byproduct formation [1]. When the molar ratio falls below the lower limit, increased formation of bis(hydroxyalkylated) byproducts occurs, significantly reducing the yield of bevantolol [1]. Conversely, ratios exceeding the upper limit result in reduced recovery of the expensive HVA starting material, adversely affecting process economics [1].

Reaction Mechanisms and Kinetic Optimization

Mechanistic Pathway

The formation of bevantolol proceeds through a classical nucleophilic substitution mechanism involving the attack of the primary amine nitrogen on the less substituted carbon of the epoxide ring [1] [2]. This SN2-type mechanism results in inversion of configuration at the attacked carbon and simultaneous ring opening to form the characteristic secondary alcohol functionality.

Detailed Reaction Sequence:

Initial Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of β-(3,4-dimethoxyphenyl)ethylamine attacks the electrophilic carbon of the epoxide ring in 3-(m-tolyloxy)-1,2-epoxypropane [1].

Ring Opening: The C-O bond of the epoxide undergoes cleavage, leading to the formation of an alkoxide intermediate [1].

Protonation: The alkoxide intermediate is protonated, either by residual water or by the protonated amine, to form the final hydroxyl group [1].

Product Formation: The resulting product is bevantolol free base, which can subsequently be converted to the hydrochloride salt [1].

Kinetic Optimization Parameters

Temperature Control:

The reaction exhibits strong temperature dependence, with optimal conditions varying based on the desired reaction time and yield. For extended reaction periods, room temperature (20-25°C) for 20-60 hours provides excellent yields while minimizing side reactions [1]. For accelerated processes, temperatures of 70-90°C for 3-10 hours achieve comparable results [1]. However, temperatures below 0°C result in prohibitively slow reaction rates, while temperatures above 150°C promote undesirable side reactions that reduce overall yield [1].

Reaction Atmosphere:

The reaction is preferably conducted under a nitrogen atmosphere to prevent oxidative degradation of the sensitive amine starting material and minimize the formation of oxidative byproducts [1]. This inert atmosphere also reduces the risk of polymerization reactions that can occur at elevated temperatures.

Solvent Effects:

While the reaction can proceed in the absence of solvents, certain organic solvents may be employed to facilitate mixing and heat transfer without adversely affecting the reaction outcome [1]. Suitable solvents include cyclohexane, chloroform, dichloromethane, and isopropyl alcohol, provided they do not interfere with the nucleophilic substitution mechanism [1].

Advanced Kinetic Control:

Recent developments in process optimization have introduced innovative approaches such as seed crystallization techniques, where small amounts of bevantolol free base are added to the reaction mixture to drive the equilibrium toward product formation and prevent further reaction with excess epoxide [2]. This method employs 0.001 to 0.008 weight percent of seeding agent relative to the total reaction product weight, typically added in 2-5 increments at 2-hour intervals [2].

Industrial-Scale Production Methodologies

Large-Scale Reactor Design

Industrial production of bevantolol requires specialized reactor systems capable of handling multi-kilogram batches while maintaining precise control over critical process parameters [1] [4]. Modern facilities typically employ jacketed stirred tank reactors with capacities ranging from 500 liters to several thousand liters, depending on production requirements.

Heat Transfer Considerations:

Large-scale synthesis presents significant challenges in heat management due to the exothermic nature of the nucleophilic substitution reaction [1]. Industrial reactors incorporate advanced heat exchange systems with multiple cooling zones to ensure uniform temperature distribution and prevent the formation of hot spots that could lead to side reactions or product degradation.

Mixing and Mass Transfer:

Efficient agitation systems are critical for maintaining homogeneous reaction conditions throughout the reactor volume [4]. Industrial implementations utilize high-efficiency impeller designs with variable speed control to optimize mass transfer rates while minimizing mechanical stress on the reactor components. The Reynolds number and power number calculations guide the selection of appropriate mixing parameters for scale-up operations.

Process Analytical Technology Integration

Modern industrial facilities incorporate sophisticated Process Analytical Technology (PAT) systems for real-time monitoring and control of bevantolol synthesis [5]. These systems employ multiple analytical techniques including:

In-Line Spectroscopic Monitoring:

Near-infrared (NIR) and Raman spectroscopy provide continuous monitoring of reactant concentrations and product formation throughout the reaction cycle [5]. These techniques enable real-time optimization of reaction conditions and early detection of process deviations.

High-Performance Liquid Chromatography:

Automated HPLC systems with solid-phase extraction capabilities monitor product purity and identify potential impurities during the reaction process [6]. The optimized analytical methods utilize reverse-phase C8 columns with dibasic ammonium phosphate-acetonitrile mobile phases, achieving detection limits as low as 40 nanograms per milliliter [6].

Continuous Flow Processing

Advanced manufacturing facilities are increasingly adopting continuous flow processing technologies for bevantolol production [7]. These systems offer several advantages over traditional batch processing, including improved heat transfer, enhanced mixing efficiency, and reduced residence time variability. Continuous flow reactors utilize microreactor technology with precise control over residence time distribution and reaction stoichiometry.

Byproduct Management and Yield Enhancement Strategies

Identification and Characterization of Byproducts

The synthesis of bevantolol can generate several classes of byproducts that require careful management to maximize yield and product purity [1]. The primary byproduct of concern is the bis(hydroxyalkylated) derivative formed when excess epoxide reacts with the product bevantolol [1]. This unwanted side reaction is effectively controlled through precise stoichiometric control and optimized reaction conditions.

Bis(hydroxyalkylated) Product Formation:

This major byproduct results from the reaction of excess 3-(m-tolyloxy)-1,2-epoxypropane with the hydroxyl group of the initially formed bevantolol molecule [1]. The formation of this compound is minimized by maintaining stoichiometric or near-stoichiometric ratios of reactants and implementing seed crystallization techniques that remove the product from solution as it forms [1] [2].

Oxidative Byproducts:

Atmospheric oxygen can promote the formation of various oxidative degradation products, particularly affecting the sensitive amine functionality [1]. These byproducts are controlled through the implementation of inert atmosphere processing using nitrogen purging throughout the reaction cycle.

Yield Enhancement Methodologies

Crystallization-Driven Equilibrium Control:

The implementation of seed crystallization represents a significant advancement in yield optimization for bevantolol synthesis [2]. This technique involves the controlled addition of small quantities of bevantolol free base crystals to the reaction mixture, promoting immediate crystallization of the product as it forms. This approach prevents the newly formed bevantolol from participating in secondary reactions with excess epoxide, resulting in yield improvements of 15-20% compared to conventional methods [2].

Recovery and Recycling of Starting Materials:

Industrial processes incorporate sophisticated recovery systems for unreacted β-(3,4-dimethoxyphenyl)ethylamine [1]. The aqueous layers from the extraction process are treated with alkali metal hydroxides to achieve pH levels above 11, followed by extraction with organic solvents such as toluene or chloroform [1]. The recovered amine can be purified through distillation and reused in subsequent reaction cycles, significantly improving process economics.

Solvent Recovery and Purification:

Modern manufacturing facilities implement comprehensive solvent recovery systems that recycle chloroform, dichloromethane, and isopropyl alcohol used in the extraction and crystallization processes [1]. These systems typically achieve recovery rates exceeding 95%, substantially reducing both operating costs and environmental impact.

Advanced Purification Techniques

Selective Crystallization:

The conversion of bevantolol free base to the hydrochloride salt involves dissolution in isopropyl alcohol followed by treatment with anhydrous hydrogen chloride [1] [2]. The process parameters are carefully optimized to achieve selective crystallization of the desired product while minimizing the incorporation of impurities. Temperature control during crystallization is critical, with seeding at 65°C followed by controlled cooling to 20°C providing optimal crystal quality [2].

Recrystallization Optimization:

Final product purification employs recrystallization from acetonitrile or isopropyl alcohol to achieve pharmaceutical-grade purity levels [1] [2]. The choice of recrystallization solvent depends on the specific impurity profile of the crude product, with acetonitrile providing superior purification for most applications. Multiple recrystallization cycles may be employed for products requiring the highest purity standards.

Quality Control and Analytical Validation:

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.00

Melting Point

137 - 138 °C